2-(furan-3-yl)-1H-1,3-benzodiazole
Overview
Description
2-(furan-3-yl)-1H-1,3-benzodiazole is a heterocyclic compound that combines the structural features of both furan and benzodiazole rings
Scientific Research Applications
2-(furan-3-yl)-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
Target of Action
Furan derivatives have been known to interact with various targets or receptors in the body, acting as mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
Furan derivatives are known to interact with their targets in various ways, leading to different biochemical changes .
Biochemical Pathways
Furan derivatives are known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity and potential for hydrogen bonding, improving the pharmacokinetic characteristics of lead molecules and optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known to have broad therapeutic properties, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Action Environment
The environmental conditions can significantly affect the action of furan derivatives, as they can influence the stability of the compound, its interaction with targets, and its overall efficacy .
Safety and Hazards
Future Directions
The production of chemicals from biomass offers both economic and ecological benefits . Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are of particular interest . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(furan-3-yl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-furancarboxaldehyde with o-phenylenediamine in the presence of a catalyst such as polyphosphoric acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzodiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-(furan-3-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Halogenated benzodiazole derivatives.
Comparison with Similar Compounds
2-(furan-2-yl)-1H-1,3-benzodiazole: Similar structure but with the furan ring attached at the 2-position.
2-(thiophen-3-yl)-1H-1,3-benzodiazole: Contains a thiophene ring instead of a furan ring.
2-(pyridin-3-yl)-1H-1,3-benzodiazole: Contains a pyridine ring instead of a furan ring.
Uniqueness: 2-(furan-3-yl)-1H-1,3-benzodiazole is unique due to the specific positioning of the furan ring, which can influence its chemical reactivity and biological activity. The presence of both furan and benzodiazole rings provides a versatile scaffold for the development of novel compounds with diverse applications.
Properties
IUPAC Name |
2-(furan-3-yl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-4-10-9(3-1)12-11(13-10)8-5-6-14-7-8/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLRSTOWOUHFQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=COC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40314431 | |
Record name | 2-(furan-3-yl)-1H-1,3-benzodiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40314431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3878-22-6 | |
Record name | NSC283172 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(furan-3-yl)-1H-1,3-benzodiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40314431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.